2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
CAS No.: 355421-82-8
Cat. No.: VC16173564
Molecular Formula: C26H19Br2NO3
Molecular Weight: 553.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355421-82-8 |
|---|---|
| Molecular Formula | C26H19Br2NO3 |
| Molecular Weight | 553.2 g/mol |
| IUPAC Name | [2-(3,4-dimethylphenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
| Standard InChI | InChI=1S/C26H19Br2NO3/c1-15-3-4-18(11-16(15)2)25(30)14-32-26(31)22-13-24(17-5-7-19(27)8-6-17)29-23-10-9-20(28)12-21(22)23/h3-13H,14H2,1-2H3 |
| Standard InChI Key | SNIFDVGLNGBMCE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br)C |
Introduction
Synthesis and Potential Applications
While specific synthesis methods for 2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate are not detailed in the available literature, related quinoline derivatives have been synthesized and studied for their anticancer and antimicrobial properties . The synthesis typically involves multi-step reactions starting from quinoline precursors.
Related Research Findings
-
Anticancer and Antimicrobial Activities: Quinoline derivatives have shown promise as anticancer agents by targeting pathways like EGFR and as antimicrobial agents by inhibiting DNA gyrase .
-
Pharmaceutical Compositions: Other quinoline-based compounds have been explored in pharmaceutical compositions for treating diseases such as malaria by inhibiting plasmepsin II .
Data Tables
Given the lack of specific data on 2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate, we can provide a general overview of related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-phenyl-4-quinolinecarboxylate | C26H20BrNO3 | 474.3 | Anticancer, Antimicrobial |
| 2-(4-Bromo-2,6-dimethylphenyl)-1,3-Dioxolane | C11H13BrO2 | 257.124 | Various chemical syntheses |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume